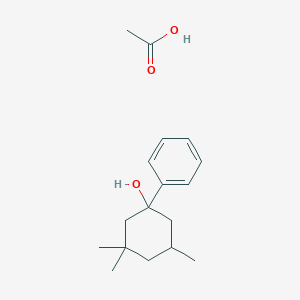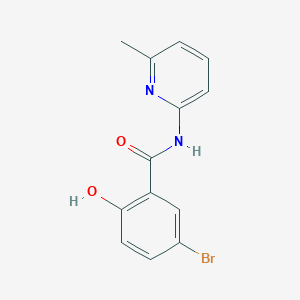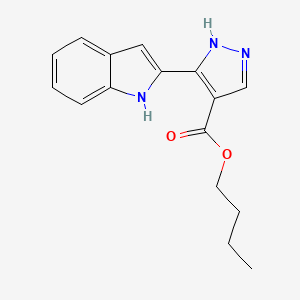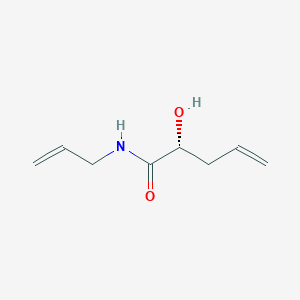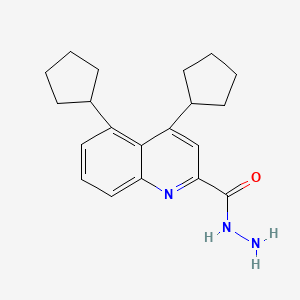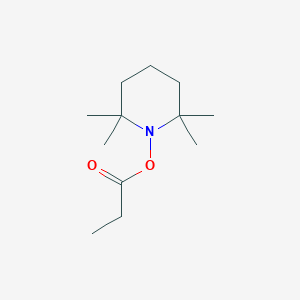
2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine is an organic compound belonging to the piperidine class. It is characterized by the presence of four methyl groups attached to the piperidine ring and a propanoyloxy group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine typically involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method ensures the formation of the desired piperidine derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring consistent quality and efficiency. The process involves the use of high-purity reagents and controlled reaction conditions to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a hindered base in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine involves its interaction with molecular targets through its functional groups. The piperidine ring and propanoyloxy group play crucial roles in binding to specific enzymes and receptors, influencing various biochemical pathways . The compound’s stability and reactivity make it effective in catalyzing reactions and stabilizing intermediates.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar structural features but without the propanoyloxy group.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): Known for its use as a stable free radical and oxidizing agent.
Uniqueness
2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine stands out due to its unique combination of the piperidine ring and propanoyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
CAS No. |
823179-74-4 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl) propanoate |
InChI |
InChI=1S/C12H23NO2/c1-6-10(14)15-13-11(2,3)8-7-9-12(13,4)5/h6-9H2,1-5H3 |
InChI Key |
WTUZHIHEAJLAAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)ON1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
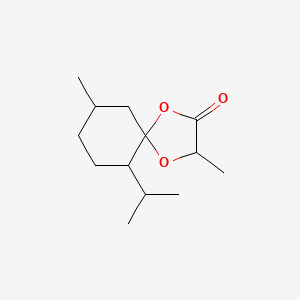
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
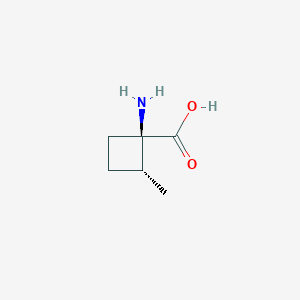
![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
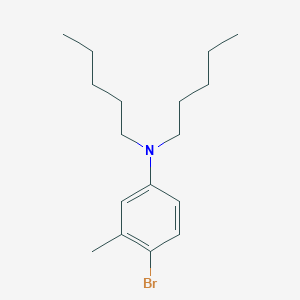
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
